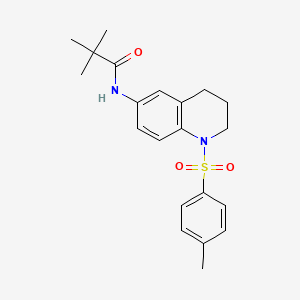

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15-7-10-18(11-8-15)27(25,26)23-13-5-6-16-14-17(9-12-19(16)23)22-20(24)21(2,3)4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGHEHDOQLOLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

- Tetrahydroquinoline core : A six-membered heterocycle with a secondary amine at position 1.

- Tosyl protecting group : Introduced to stabilize the secondary amine during subsequent reactions.

- Pivalamide substituent : Positioned at the 6-position of the tetrahydroquinoline ring.

Retrosynthetically, the molecule derives from 6-amino-1-tosyl-1,2,3,4-tetrahydroquinoline, which itself originates from cyclohexanone and a nitroaniline precursor.

Synthetic Routes and Methodologies

Reductive Amination Approach

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via reductive amination between 4-nitroaniline and cyclohexanone. This method, analogous to protocols used in mitapivat sulfate synthesis, involves:

- Condensation of 4-nitroaniline with cyclohexanone in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions.

- Cyclization to yield 6-nitro-1,2,3,4-tetrahydroquinoline.

Key Optimization Parameters :

- Solvent : Methanol or ethanol for optimal solubility.

- Temperature : 0–25°C to minimize side reactions.

- Catalyst : Acetic acid as a proton source for imine formation.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | NaBH3CN, CH3COOH, MeOH, 25°C | 78–85 |

Tosylation of the Secondary Amine

The secondary amine at position 1 is protected using tosyl chloride:

- Reaction of 6-nitro-1,2,3,4-tetrahydroquinoline with TsCl (1.2 equiv) in dichloromethane.

- Base (pyridine or Et3N) to scavenge HCl.

Critical Considerations :

- Excess TsCl ensures complete conversion.

- Side products (e.g., ditosylated amine) are minimized by controlled stoichiometry.

| Parameter | Value |

|---|---|

| TsCl Equiv | 1.2 |

| Base | Pyridine (2.5 equiv) |

| Reaction Time | 12 h, 25°C |

| Yield | 89–93% |

Reduction of Nitro to Amine

Catalytic hydrogenation converts the nitro group to an amine:

- 1-Tosyl-6-nitro-1,2,3,4-tetrahydroquinoline in methanol.

- H2 gas (1 atm) with 10% Pd/C (5 wt%) at 25°C.

Alternatives :

- Fe/NH4Cl in aqueous ethanol for cost-effective reductions.

| Method | Conditions | Yield (%) |

|---|---|---|

| H2/Pd/C | MeOH, 25°C, 6 h | 95 |

| Fe/NH4Cl | EtOH/H2O, reflux, 2 h | 82 |

Acylation with Pivaloyl Chloride

The final step introduces the pivalamide group:

- 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with pivaloyl chloride (1.1 equiv).

- Base (Et3N) in THF at 0°C to room temperature.

Side Reactions :

- Over-acylation is prevented by slow addition of pivaloyl chloride.

| Parameter | Value |

|---|---|

| Pivaloyl Chloride | 1.1 equiv |

| Base | Et3N (3.0 equiv) |

| Solvent | THF |

| Yield | 88–91% |

Alternative Route: Bischler-Napieralski Cyclization

This method constructs the tetrahydroquinoline core via intramolecular cyclization:

- N-Tosyl-4-nitrophenethylamide is treated with POCl3 to form an imidoyl chloride.

- Cyclization under thermal conditions yields 6-nitro-1-tosyl-3,4-dihydroquinoline.

- Hydrogenation of the dihydroquinoline to tetrahydroquinoline.

Challenges :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | POCl3, 80°C, 4 h | 65 |

| Hydrogenation | H2/Pd-C, MeOH, 25°C | 90 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Reductive Amination | High yield, scalable | Requires nitro reduction | 68 (4 steps) |

| Bischler-Napieralski | Direct cyclization | Low cyclization yield | 53 (3 steps) |

Process Optimization and Troubleshooting

Tosylation Side Reactions

- Ditoylation : Mitigated by using 1.2 equiv of TsCl and monitoring via TLC.

- Incomplete Reaction : Prolonged reaction times (18–24 h) ensure full conversion.

Pivalamide Hydrolysis

- The pivalamide group is susceptible to acidic/basic hydrolysis. Use mild conditions (pH 6–8) during workup.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: H2O2, TBHP, and other peroxides.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has diverse scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Probes biological interactions and pathways.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .

Comparison with Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

Key Compounds :

6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one (24) Core: 3,4-Dihydroquinolin-2(1H)-one Substituents: Amino group at position 6; 1-(2-(1-methylpyrrolidin-2-yl)ethyl) at position 1. Molecular Weight: Not explicitly provided, but estimated to be lower than the target compound due to the absence of tosyl and pivalamide groups. Features: Synthesized via hydrogenation and chromatographic purification.

N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26) Core: 1,2,3,4-Tetrahydroquinoline Substituents: Thiophene-2-carboximidamide at position 6; dimethylaminoethyl at position 1. Molecular Weight: ~356.4 g/mol (estimated).

Comparison :

- Electron Effects: The target compound’s tosyl group is strongly electron-withdrawing, whereas amino or alkylamino substituents in analogs (e.g., compounds 24, 26) are electron-donating, altering reactivity and interaction profiles.

- Steric Bulk: The pivalamide group in the target compound creates significant steric hindrance compared to smaller substituents like amino or thiophene-carboximidamide.

Pyridine-Based Pivalamide Derivatives

Key Compounds :

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Core: Pyridine Substituents: Pivalamide at position 3; chloro, formyl, and iodo groups at positions 2, 4, and 6, respectively. Molecular Weight: 366.58 g/mol . Features: The electron-deficient pyridine ring contrasts with the partially saturated tetrahydroquinoline core of the target compound.

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

Comparison :

- Aromaticity: Pyridine derivatives are fully aromatic, enabling stronger π-π interactions, whereas the tetrahydroquinoline core in the target compound offers partial conjugation and flexibility.

- Substituent Diversity : The target compound’s tosyl group is absent in pyridine analogs, which instead feature halogens or methoxy groups, influencing electronic and steric properties.

Comparison :

- Complexity : Baxdrostat’s fused-ring system increases structural complexity compared to the target compound.

- Bioactivity : The propionamide group in Baxdrostat may engage in hydrogen bonding similar to the pivalamide in the target compound, but steric effects differ due to the tert-butyl group.

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide features a tetrahydroquinoline core substituted with a tosyl group and a pivalamide moiety. The structural characteristics contribute to its interaction with biological targets.

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it targets bromodomain-containing proteins (BRDs), which play a crucial role in gene expression regulation and are implicated in various cancers .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Therapeutic Applications

Research indicates potential therapeutic applications in the following areas:

- Cancer Treatment : The inhibition of BRDs by N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide shows promise in treating acute myeloid leukemia (AML) and other malignancies. Studies have demonstrated selective growth inhibition of AML cell lines when treated with this compound .

- Infectious Diseases : Its antimicrobial properties may extend its application to treating infections caused by resistant bacterial strains. Ongoing research is needed to fully elucidate these effects and optimize the compound for clinical use.

Case Studies and Experimental Data

Several studies have investigated the biological activity of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the tetrahydroquinoline scaffold. Key steps include:

- Tosylation : Introducing the tosyl group via reaction with p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Pivalamide Formation : Coupling the amine intermediate with pivaloyl chloride in anhydrous dichloromethane or THF, using a base like DMAP to enhance reactivity .

- Optimization : Control reaction temperature (0–25°C), solvent polarity, and stoichiometry to avoid side reactions (e.g., over-tosylation). Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify the tetrahydroquinoline backbone, tosyl group (aromatic protons at ~7.7 ppm), and pivalamide’s tert-butyl signals (singlet at ~1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~430–450 g/mol, depending on substituents) .

- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and gradient elution with acetonitrile/water .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO or DMF due to the lipophilic pivalamide group; limited solubility in aqueous buffers. Pre-dissolve in DMSO for in vitro assays .

- Stability : Store at –20°C under inert gas (N/Ar). Avoid prolonged exposure to light, acidic/basic conditions, or high temperatures (>40°C), which may hydrolyze the amide bond .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict the compound’s interactions with biological targets?

- Methodological Answer :

- Target Preparation : Retrieve the target protein’s crystal structure (PDB) and remove water molecules/cofactors.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct protonation states.

- Docking Parameters : Use a grid box covering the active site (e.g., 25 Å) and exhaustiveness = 20 for accuracy. Analyze top-scoring poses for hydrogen bonds (e.g., sulfonamide with Arg residues) or hydrophobic interactions (pivalamide with hydrophobic pockets) .

- Validation : Cross-validate with experimental binding assays (e.g., SPR or ITC) to refine docking models .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, and compound concentration).

- Purity Verification : Reanalyze batches via HPLC to rule out degradation products .

- SAR Studies : Compare activity with analogs (e.g., replacing pivalamide with acetamide) to identify critical functional groups. Evidence suggests substituent bulkiness (e.g., pivalamide vs. propionamide) significantly alters target selectivity .

Q. What strategies can improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Bioavailability : Introduce polar groups (e.g., hydroxyl or amine) via structural modifications while retaining the tetrahydroquinoline core.

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable alternatives (e.g., amides).

- In Silico ADMET Prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.